N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a benzylidene hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzylidene Hydrazine Moiety: This step involves the condensation of 2-bromo-5-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.
Formation of the Triazine Ring: The intermediate is then reacted with cyanuric chloride in the presence of a base to form the triazine ring.
Introduction of the Morpholine Group: Finally, the morpholine group is introduced through nucleophilic substitution, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and triazine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- N-benzyl-4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Uniqueness
N-benzyl-4-[(2E)-2-(2-bromo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of the bromo and methoxy substituents on the benzylidene hydrazine moiety. These substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H24BrN7O2 |
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Molecular Weight |
498.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24BrN7O2/c1-31-18-7-8-19(23)17(13-18)15-25-29-21-26-20(24-14-16-5-3-2-4-6-16)27-22(28-21)30-9-11-32-12-10-30/h2-8,13,15H,9-12,14H2,1H3,(H2,24,26,27,28,29)/b25-15+ |
InChI Key |
WAOZTRDHUAZUQI-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NC2=NC(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4 |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNC2=NC(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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